molecular formula C8H18N2OS B12579126 N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide CAS No. 639070-62-5

N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide

Cat. No.: B12579126
CAS No.: 639070-62-5
M. Wt: 190.31 g/mol
InChI Key: LJQHWSPBLPNJSO-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide is a tertiary amine-functionalized propanamide derivative characterized by a dimethylaminopropyl group and a sulfhydryl (-SH) moiety. The compound combines a polar dimethylamino group, which confers basicity and surfactant-like properties, with a reactive thiol group that enables participation in redox reactions, disulfide bond formation, or metal chelation.

Properties

CAS No.

639070-62-5

Molecular Formula

C8H18N2OS

Molecular Weight

190.31 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-3-sulfanylpropanamide

InChI

InChI=1S/C8H18N2OS/c1-10(2)6-3-5-9-8(11)4-7-12/h12H,3-7H2,1-2H3,(H,9,11)

InChI Key

LJQHWSPBLPNJSO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)CCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide typically involves the reaction of 3-mercaptopropionic acid with N,N-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biomedical Applications

Gene Delivery Systems
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide is utilized as a cationic monomer in the development of gene delivery vectors. Its ability to form complexes with nucleic acids enhances the intracellular delivery of plasmid DNA (pDNA). Research indicates that the efficiency of pDNA delivery is influenced by the molecular weight and charge of the polycations formed from this compound, making it suitable for tailored gene therapy applications across various cell types .

Drug Delivery Systems
This compound is also employed in creating self-healing, pH-responsive hydrogels for drug delivery. These hydrogels can release therapeutic agents in response to specific pH changes, which is particularly beneficial for targeted therapies in conditions like cancer .

Material Science Applications

Synthesis of Functional Polymers
this compound serves as a versatile monomer for synthesizing various functional polymers. It can be integrated into polymeric systems that exhibit responsiveness to environmental stimuli, such as temperature and pH, which is crucial for applications in smart materials and coatings .

Nanoparticle Formulations
The compound is used to fabricate iron oxide nanoparticle formulations for 3D printing applications. These iron inks can be utilized for creating magnetic devices and MRI contrast agents, enhancing bioimaging techniques and targeted drug delivery systems .

Environmental Applications

Flocculants for Microalgae Harvesting
In environmental science, this compound has been explored as a non-toxic synthetic flocculant for harvesting microalgae. This application is significant in biofuel production and wastewater treatment processes, where efficient separation of biomass is required .

Case Study 1: Gene Delivery Efficiency

A study conducted by Wu et al. (2014) investigated the use of this compound in glucose-containing diblock polycations for gene delivery systems. The research demonstrated that variations in molecular weight and charge significantly influenced the delivery efficiency of pDNA to different cell types, highlighting the potential for customized gene therapy solutions.

Case Study 2: Hydrogel Drug Delivery

Research on self-healing hydrogels incorporating this compound revealed their effectiveness in controlled drug release mechanisms under varying pH conditions. This study illustrated the hydrogel's potential in delivering chemotherapeutics specifically to tumor sites while minimizing systemic toxicity.

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
BiomedicalGene delivery systemsEnhanced intracellular delivery
Drug delivery hydrogelsTargeted release based on pH
Material ScienceFunctional polymer synthesisResponsive materials for various applications
Nanoparticle formulationsMagnetic devices and bioimaging
EnvironmentalFlocculants for microalgae harvestingEfficient biomass separation

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide involves its ability to interact with various molecular targets through its amine and thiol groups. The amine group can form hydrogen bonds and electrostatic interactions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional groups in analogous compounds:

Compound Name Key Structural Features Functional Groups Potential Applications Stability Considerations
N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide Dimethylaminopropyl, propanamide backbone, -SH Thiol, tertiary amine, amide Redox chemistry, surfactants, drug design Oxidation-prone due to -SH group
Behenamid propyl dimethylamine Long alkyl chain (C22), dimethylaminopropyl Amide, tertiary amine Antistatic agents, emulsifiers High lipophilicity, stable
Perfluorinated sulfonamides (e.g., [68555-78-2]) Perfluorinated alkyl chains, sulfonamide Sulfonamide, tertiary amine Surfactants, chemical-resistant coatings Environmentally persistent
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)... Aryl, pyrazolyl, methylthioethyl Amide, heterocyclic, thioether Pharmacological targeting Stable thioether group
3-[(3-oxidanylidene-3-phenylazanyl-propyl)disulfanyl]-N-phenyl-propanamide Disulfide bond, phenylazanyl Disulfide, amide Redox-active drug candidates Disulfide cleavage in reducing environments

Physicochemical Properties and Reactivity

  • Reactivity of the Sulfhydryl Group : The thiol (-SH) group in the target compound distinguishes it from analogs like Behenamid propyl dimethylamine (lacking sulfur) and perfluorinated sulfonamides (sulfonamide instead of thiol). This group enhances reactivity but reduces stability compared to thioethers or sulfonamides .
  • Basicity and Surfactant Potential: The dimethylaminopropyl group, shared with Behenamid propyl dimethylamine, suggests surfactant or antistatic properties. However, the shorter propanamide backbone and -SH group may reduce lipophilicity compared to long-chain analogs .
  • Environmental Impact : Unlike perfluorinated compounds, which are persistent pollutants, the thiol group in the target compound may promote biodegradability, though oxidation to disulfides could alter toxicity .

Biological Activity

N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a dimethylamino group and a sulfanyl group. The molecular formula is represented as C7H16N2OSC_7H_{16}N_2OS, with a molecular weight of approximately 164.28 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The sulfanyl group contributes to the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have protective effects against neuronal damage, particularly in models of ischemia-reperfusion injury .
  • Antimicrobial Properties : There are indications that compounds with similar structures exhibit antimicrobial activity, which may extend to this compound .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectionProtects neurons from ischemic damage
AntimicrobialExhibits activity against various bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Neuroprotective Study : A study conducted on rat models of cerebral ischemia demonstrated that administration of this compound significantly reduced neuronal death and improved functional outcomes post-injury. The study highlighted the compound's potential as a therapeutic agent in stroke management .
  • Antimicrobial Evaluation : In vitro assays showed that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .

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